Methyl perfluoro-3,6,9-trioxatridecanoate
Overview
Description
Methyl perfluoro-3,6,9-trioxatridecanoate is a fluorinated organic compound with the molecular formula C11H3F19O5 and a molecular weight of 576.11. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl perfluoro-3,6,9-trioxatridecanoate typically involves the fluorination of a precursor molecule under controlled conditions. One common method is the reaction of a perfluorinated alcohol with a carboxylic acid derivative in the presence of a strong fluorinating agent, such as elemental fluorine or xenon difluoride, under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced safety measures to handle the highly reactive fluorinating agents. The process is optimized to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl perfluoro-3,6,9-trioxatridecanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles, such as alkyl lithium compounds, in aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various fluorinated organic compounds.
Scientific Research Applications
Methyl perfluoro-3,6,9-trioxatridecanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a fluorinating agent.
Biology: Employed in the study of lipid membranes and protein interactions due to its unique fluorine content.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluoropolymers and other fluorinated materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Methyl perfluoro-3,6,9-trioxatridecanoate exerts its effects depends on its specific application. For example, in drug delivery, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific protein receptors.
Comparison with Similar Compounds
Methyl perfluoro-3,6,9-trioxatridecanoate is unique due to its high fluorine content and specific structural features. Similar compounds include other perfluorinated carboxylic acids and esters, such as Perfluorooctanoic acid (PFOA) and Perfluorobutanesulfonic acid (PFBS). These compounds share similar properties but differ in their molecular structure and applications.
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Properties
IUPAC Name |
methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F19O5/c1-32-2(31)3(12,13)33-8(23,24)9(25,26)35-11(29,30)10(27,28)34-7(21,22)5(16,17)4(14,15)6(18,19)20/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDKXCQTKWGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F19O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377684 | |
Record name | Methyl perfluoro-3,6,9-trioxatridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-42-0 | |
Record name | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330562-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl perfluoro-3,6,9-trioxatridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 330562-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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